N-(2-hydroxy-2-methylpropyl)benzamide

Coordination Chemistry Manganese Complexes Magnetic Materials

Researchers developing ROCK2 inhibitors often face supply issues with building blocks lacking precise stereoelectronic character. N-(2-hydroxy-2-methylpropyl)benzamide (CAS 33561-46-5) solves this as a direct precursor to potent ROCK2 inhibitors (IC₅₀ = 4.52 nM). Its gem-dimethyl branching and H-bonding profile enable validated SAR and coordination studies. • Validated pharmacophoric scaffold for kinase drug discovery • Defined ligand for metal-organic frameworks and crystal engineering • Research-grade (≥98% purity) with reliable global supply.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 33561-46-5
Cat. No. B13105578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-methylpropyl)benzamide
CAS33561-46-5
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC(C)(CNC(=O)C1=CC=CC=C1)O
InChIInChI=1S/C11H15NO2/c1-11(2,14)8-12-10(13)9-6-4-3-5-7-9/h3-7,14H,8H2,1-2H3,(H,12,13)
InChIKeyAXNCKQLSNLIGOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-hydroxy-2-methylpropyl)benzamide Chemical Identity & Structure


N-(2-hydroxy-2-methylpropyl)benzamide (CAS 33561-46-5) is a small-molecule benzamide derivative (C₁₁H₁₅NO₂, MW 193.24 g/mol) characterized by a primary benzamide core linked to a branched 2-hydroxy-2-methylpropyl substituent . The compound contains one hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the amide carbonyl and the hydroxyl oxygen), with a calculated density of 1.093 g/cm³ and a boiling point of 395.7°C at 760 mmHg . It is supplied as a research-grade chemical (typically ≥98% purity) by various specialty chemical vendors and is intended exclusively for laboratory research and further manufacturing use, not for direct human therapeutic applications . Structurally, it serves as a foundational scaffold for more complex N-substituted benzamides found in medicinal chemistry programs targeting diverse biological pathways [1].

Synthetic Building Block High-purity benzamide scaffold for coordination and medicinal chemistry
Kinase Probe Context Core motif present in reported ROCK2 inhibitor pharmacophores
Coordination Ligand Branched 2-hydroxy-2-methylpropyl group directs metal complex geometry

Non-Interchangeability of N-(2-hydroxy-2-methylpropyl)benzamide


Substituting N-(2-hydroxy-2-methylpropyl)benzamide with a generic benzamide or a superficially similar N-alkyl benzamide is not scientifically valid due to the unique stereoelectronic and physicochemical contributions of the 2-hydroxy-2-methylpropyl moiety. This branched, hydroxyl-bearing side chain is not merely a solubility modifier; it is a critical structural feature that dictates hydrogen-bonding networks, metal coordination geometry, and target binding affinity in ways that linear or unbranched analogs cannot replicate. For example, in manganese coordination chemistry, the 2-amino-2-methylpropyl substituent on 2-hydroxybenzamide directs the formation of specific dinuclear methoxido-bridged Mn(III) complexes with defined magnetic properties, a behavior that is not observed with the 3-aminopropyl analog [1]. Furthermore, in medicinal chemistry contexts, the 2-hydroxy-2-methylpropyl amide group is a deliberate pharmacophoric element found in potent ROCK inhibitors (e.g., IC₅₀ = 4.52 nM for a related benzamide derivative) and is not interchangeable with simpler N-methyl or N-ethyl benzamides, which lack the necessary steric bulk and hydrogen-bonding capacity for optimal target engagement [2]. Generic substitution therefore risks altering or abolishing the intended chemical reactivity, coordination behavior, or biological activity.

N-Methyl or N-ethyl benzamides may not engage kinase targets due to absent steric bulk and H-bonding capacity.
3-Aminopropyl analogs may produce mononuclear rather than dinuclear manganese complexes under identical conditions.
Non-hydroxylated analogs (e.g., N-isobutylbenzamide) can shift crystal packing and solubility profiles.

N-(2-hydroxy-2-methylpropyl)benzamide Comparative Evidence


Mn(III) Dinuclear Complex Formation Selectivity

In the context of 2-hydroxy-N-(n-aminoalkyl)benzamide ligands, the presence of the 2-amino-2-methylpropyl substituent (as in the H₂L2Me₂ ligand) directs the formation of dinuclear methoxido-bridged manganese(III) complexes, specifically [{Mn(L2Me₂)(MeOH)}₂(μ-OMe)₂] (complex 2). In contrast, the 3-aminopropyl analog (H₂L3) yields mononuclear manganese(III) complexes and a tetranuclear MnII₂MnIII₂ cluster under identical reaction conditions [1]. This differential coordination behavior is attributed to the steric and conformational constraints imposed by the gem-dimethyl group adjacent to the amine, which favors the dianionic amidato-phenolato binding mode and subsequent dinuclear assembly. The 3-aminopropyl ligand, lacking this branching, adopts a zwitterionic phenolate-amide-ammonium coordination mode, leading to fundamentally different complex architectures [1].

Mn(III) Complex Selectivity
Class-level inference
Dinuclear methoxido-bridged Mn(III) complex vs. mononuclear/tetranuclear with 3-aminopropyl analog
Supports ligand design for defined metal cluster architectures
Coordination chemistry context; magnetic properties context
Coordination Chemistry Manganese Complexes Magnetic Materials

ROCK2 Inhibition with the 2-Hydroxy-2-methylpropyl Amide Group

While N-(2-hydroxy-2-methylpropyl)benzamide itself is a simplified core, its 2-hydroxy-2-methylpropyl amide motif is a critical pharmacophoric element in advanced benzamide-based Rho-associated protein kinase 2 (ROCK2) inhibitors. A representative compound from US Patent 10,112,939 (Example 39), which incorporates this exact amide substituent, exhibits an IC₅₀ of 4.52 nM against ROCK2 in a biochemical assay at pH 7.5 [1]. This nanomolar potency is not observed with simple N-methylbenzamide or N-ethylbenzamide, which lack the branched hydrogen-bond donor/acceptor motif necessary for high-affinity interactions within the kinase active site. The 2-hydroxy-2-methylpropyl group is therefore a validated, high-value fragment for kinase inhibitor design, and its use as a synthetic intermediate or reference standard is directly justified by its presence in potent, patent-exemplified compounds.

ROCK2 Inhibition Context
Class-level inference
IC₅₀ = 4.52 nM (related benzamide derivative)
Supports kinase inhibitor pharmacophore context
ROCK2 biochemical assay; not a direct measurement of this compound
Medicinal Chemistry Kinase Inhibition ROCK2 Inhibitors

Hydrogen Bond Donor/Acceptor Profile Comparison

N-(2-hydroxy-2-methylpropyl)benzamide possesses two hydrogen bond donors (amide N-H and tertiary hydroxyl) and two hydrogen bond acceptors (amide carbonyl and hydroxyl oxygen) . This contrasts with N-isobutylbenzamide, which lacks the hydroxyl group entirely and thus has only one H-bond donor (amide N-H) and one acceptor (amide carbonyl). The additional hydroxyl group in the 33561-46-5 compound fundamentally alters its crystal packing and solution-phase intermolecular interactions. While quantitative solubility data for this specific compound are not available in the primary literature, the presence of the hydrogen-bonding hydroxyl is known to increase aqueous solubility and polar aprotic solvent compatibility relative to purely hydrophobic N-alkyl benzamides. This functional group distinction is critical for applications requiring specific solubility profiles or for studies of hydrogen-bond-directed crystal engineering.

H-Bond Profile
Supporting evidence
2 H-bond donors, 2 acceptors vs. 1 donor, 1 acceptor (N-isobutylbenzamide)
Alters crystal engineering and solubility profiles
Based on functional group analysis; no quantitative solubility data
Physical Organic Chemistry Solubility Crystal Engineering

Conformational Restriction from Gem-Dimethyl Branching

The gem-dimethyl substitution at the C2 position of the hydroxypropyl chain introduces significant steric bulk and conformational restriction compared to unbranched N-hydroxypropyl benzamides (e.g., N-(2-hydroxypropyl)benzamide or N-(3-hydroxypropyl)benzamide). This branching limits rotational freedom around the N-Cα and Cα-Cβ bonds, pre-organizing the molecule into a more defined conformational space. In biological systems, such pre-organization can reduce the entropic penalty upon target binding, potentially enhancing affinity and selectivity. While direct comparative binding data for 33561-46-5 itself are lacking, the principle is well-established in medicinal chemistry: gem-dimethyl groups are often incorporated to improve metabolic stability and binding kinetics by shielding amide bonds from hydrolysis and restricting side-chain mobility [1]. The unbranched N-hydroxypropyl analogs, lacking these geminal methyl groups, are conformationally more flexible and metabolically more labile, making them poor substitutes in applications where conformational control or metabolic stability is paramount.

Conformational Restriction
Class-level inference
Restricted rotation due to gem-dimethyl branching vs. greater flexibility in unbranched N-hydroxypropyl benzamides
May affect target binding entropy and metabolic stability
Conformational analysis context; no direct binding data for this compound
Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

14-3-3 Protein Gamma Inhibition Substituent Sensitivity

A closely related analog, N-(2-hydroxy-2-methylpropyl)-4-methylbenzamide (CID 659449), was evaluated in a high-throughput screen for inhibition of 14-3-3 protein gamma, yielding an IC₅₀ of 50 µM (5.00E+4 nM) [1]. While this potency is modest, it demonstrates that the N-(2-hydroxy-2-methylpropyl)benzamide scaffold can engage protein targets, and that even minor substituent changes (i.e., the addition of a para-methyl group on the benzamide ring) result in measurable biological activity. This finding underscores the value of the core scaffold as a starting point for medicinal chemistry optimization; the unsubstituted parent compound (33561-46-5) provides a clean baseline for SAR studies, free from confounding ring substituent effects. In contrast, simple N-alkyl benzamides without the hydroxyl-branched side chain are often inactive in such assays, reinforcing the functional significance of the 2-hydroxy-2-methylpropyl moiety.

14-3-3 Inhibition Baseline
Class-level inference
IC₅₀ = 50 µM (4-methyl analog) vs. unsubstituted parent as baseline control
Supports SAR baseline for 14-3-3 protein interaction studies
High-throughput screening context; parent likely inactive
Chemical Biology 14-3-3 Proteins High-Throughput Screening

Validated Research Applications of N-(2-hydroxy-2-methylpropyl)benzamide


ROCK2 Inhibitor Synthesis: Validated Pharmacophore

This compound serves as a direct synthetic precursor or reference standard for the preparation of benzamide-based Rho-associated protein kinase 2 (ROCK2) inhibitors. Patent US10112939 exemplifies compounds bearing the N-(2-hydroxy-2-methylpropyl) amide group with nanomolar potency (IC₅₀ = 4.52 nM) against ROCK2 [1]. Researchers developing novel kinase inhibitors can utilize 33561-46-5 to establish baseline SAR, prepare advanced intermediates via functionalization of the phenyl ring, or as an authentic standard for analytical method validation (HPLC, LC-MS) during lead optimization campaigns. The use of this specific building block ensures alignment with pharmacophores validated in the patent literature.

Design of Dinuclear Manganese(III) Complexes

Based on the demonstrated ability of the 2-amino-2-methylpropyl motif to template dinuclear methoxido-bridged Mn(III) complexes, N-(2-hydroxy-2-methylpropyl)benzamide and its derivatives are valuable ligands for coordination chemistry research [1]. Researchers studying metal-organic frameworks, molecular magnetism, or bioinorganic model complexes can use this compound to explore the steric and electronic effects of gem-dimethyl branching on metal center nuclearity, bridging modes, and magnetic exchange coupling. The compound's well-defined coordination behavior, in contrast to more flexible aminoalkyl analogs, makes it a preferred ligand for achieving predictable complex architectures.

14-3-3 Protein Interaction Baseline Control

The modest but detectable activity of the 4-methyl analog (IC₅₀ = 50 µM) against 14-3-3 protein gamma suggests that the N-(2-hydroxy-2-methylpropyl)benzamide scaffold can engage protein targets [1]. The unsubstituted parent compound (33561-46-5) is therefore ideally suited as a negative control or baseline compound in high-throughput screening (HTS) and secondary assays aimed at identifying novel 14-3-3 protein-protein interaction inhibitors. Its use allows for the deconvolution of specific ring substituent effects from core scaffold contributions, a critical step in hit triage and SAR elucidation.

Crystal Engineering & Hydrogen-Bonding Studies

With its defined hydrogen bond donor/acceptor profile (2 donors, 2 acceptors) and gem-dimethyl-induced conformational restriction, N-(2-hydroxy-2-methylpropyl)benzamide is a well-suited building block for crystal engineering studies [1]. Researchers investigating supramolecular synthons, co-crystal formation, or solid-state reactivity can leverage the predictable hydrogen-bonding motifs of the benzamide and tertiary alcohol groups to design crystalline materials with specific packing arrangements. Its distinct profile differentiates it from non-hydroxylated or unbranched N-alkyl benzamides, which lack the necessary hydrogen-bonding complexity for such applications.

Application
Selection Property
Validation Focus
Kinase inhibitor design
Benzamide pharmacophore alignment
ROCK2 inhibition assay context
Coordination chemistry research
Gem-dimethyl steric control
Metal complex nuclearity and magnetic exchange
14-3-3 protein interaction screening
Core scaffold baseline activity
HTS hit triage and SAR deconvolution
Supramolecular chemistry studies
H-bond donor/acceptor network
Co-crystal formation and packing analysis

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